
Nylidrin hydrochloride
描述
Nylidrin hydrochloride (C₁₉H₂₅NO₂·HCl), also known as Buphenine HCl, is a β₂-adrenergic receptor agonist and peripheral vasodilator. It increases blood flow to skeletal muscles by relaxing arteriolar smooth muscle . Clinically, it is used to treat peripheral vascular diseases and premature labor, with a typical oral dosage of 3–12 mg 3–4 times daily . Beyond its vasodilatory effects, recent studies highlight its antiviral activity against influenza A/H1N1 by inhibiting hemagglutinin HA2-mediated membrane fusion . It also acts as a histamine release inhibitor, suppressing IgE-mediated allergic responses . Safety data classify it as causing eye irritation (GHS Category 2A) and mild oral toxicity (LD₅₀ = 10,000 mg/kg in rats) .
准备方法
尼利丁盐酸盐的合成涉及在特定条件下将 4-苯基丁烷-2-胺与 4-羟基苯丙酮反应。该反应通常需要催化剂和控制温度以确保获得所需产物。 工业生产方法可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度 .
化学反应分析
科学研究应用
Pharmacological Mechanism
Nylidrin hydrochloride functions as a beta-adrenergic agonist, stimulating beta-receptors to induce vasodilation. This action increases blood flow to ischemic tissues while generally maintaining stable blood pressure levels. The drug has been shown to improve cardiac output and cerebral blood flow, making it relevant in treating conditions associated with poor circulation .
2.1. Peripheral Vascular Disorders
Nylidrin is indicated for various peripheral vascular disorders, including:
- Raynaud's Disease : It helps alleviate symptoms by improving blood flow to the extremities.
- Thromboangiitis Obliterans : The drug promotes healing in affected tissues.
- Thrombophlebitis : It aids in reducing pain and swelling associated with this condition.
Clinical studies have demonstrated that nylidrin can enhance walking ability and promote the healing of trophic ulcers in patients with peripheral vascular diseases .
2.2. Cognitive Impairment
Recent studies indicate that nylidrin may benefit geriatric patients suffering from cognitive impairments associated with aging. A double-blind study involving 60 patients showed that a daily dosage of 24 mg resulted in significant improvements in cognitive function over both short-term (3 months) and long-term (9 months) periods . The Sandoz Clinical Assessment Geriatric Scale was utilized to measure efficacy, revealing notable enhancements in daily living activities and social interactions among participants receiving nylidrin compared to those on placebo .
2.3. Antiviral Properties
Emerging research has identified nylidrin as a potential antiviral agent against influenza A virus. In vitro and in vivo studies demonstrated that nylidrin not only mitigated weight loss due to viral infection but also improved survival rates in infected mice . This suggests a novel application for nylidrin beyond its traditional uses, warranting further investigation into its antiviral mechanisms.
3.1. Efficacy in Geriatric Patients
A study evaluated the safety and effectiveness of this compound in elderly patients with mild to moderate cognitive impairment. After a placebo washout period, patients were administered either nylidrin or placebo for 12 weeks. Results indicated significant improvements in cognitive function, emotional stability, and physical health without notable side effects .
3.2. Peripheral Vascular Disease Management
In another study focusing on patients with peripheral vascular disease, nylidrin was found to enhance walking distance significantly compared to baseline measurements after treatment initiation . This improvement underscores its utility in managing symptoms related to poor peripheral circulation.
Limitations and Regulatory Status
Despite its potential benefits, this compound has faced regulatory challenges. The FDA has withdrawn it from the U.S. market due to insufficient evidence supporting its effectiveness for certain indications like cerebral ischemia and cerebral arteriosclerosis . This highlights the importance of ongoing research to validate its efficacy across various applications.
Data Summary Table
作用机制
尼利丁盐酸盐主要通过β受体刺激发挥作用。它导致外周血管扩张,正性肌力作用和胃液胃容积增加。 该药物通过扩张血管来帮助增加血流,改善全身的循环,包括四肢和中枢神经系统 .
相似化合物的比较
Structural and Functional Analogues
Nylidrin belongs to the phenyl aminoethanol derivative class, sharing structural similarities with ifenprodil and clenbuterol, which also exhibit β-adrenergic agonism and antiviral activity against influenza A/H1N1 . It clusters with isoxsuprine hydrochloride, bambuterol hydrochloride, and carvedilol metabolites as butyrylcholinesterase (BChE) inhibitors, suggesting overlapping pharmacophores for enzyme inhibition .
Pharmacological and Clinical Comparisons
A. Buflomedil Hydrochloride
- Mechanism : Microcirculation vasoactive agent.
- Use : Early and advanced oral submucous fibrosis (OSMF).
- Dosage : 450 mg/day (vs. Nylidrin’s 12–48 mg/day) .
- Efficacy : Comparable in improving tissue ischemia but lacks antiviral or histamine-inhibiting properties.
B. Isoxsuprine Hydrochloride
- Mechanism : β-sympathomimetic vasodilator.
- Use : Premature labor management.
- Efficacy : In a double-blind study, Nylidrin achieved an 86% success rate in delaying preterm birth (birth weight >2,500 g) vs. 75% for isoxsuprine .
C. Phenylephrine Hydrochloride and Trazodone Hydrochloride
- STAT3 Pathway Inhibition : In high-content screening, Nylidrin (59.8% inhibition) showed moderate activity compared to phenylephrine (51.6%) and trazodone (53.5%) .
- Therapeutic Scope : Unlike these compounds, Nylidrin combines vasodilation with antiviral and antiallergic effects.
D. Ifenprodil and Clenbuterol
- Antiviral Activity : Both analogues inhibit influenza A/H1N1, but Nylidrin uniquely targets HA2 conformational changes, preventing membrane fusion .
- Selectivity : Clenbuterol’s β₂ selectivity is higher, but Nylidrin’s broader receptor interaction may explain its dual vascular and antiviral effects.
Data Tables
Table 1: Clinical Efficacy in Premature Labor Management
Compound | Success Rate (Birth Weight >2,500 g) | Dosage | Reference |
---|---|---|---|
Nylidrin HCl | 86% | 12–48 mg/day | |
Isoxsuprine HCl | 75% | Not specified | |
Placebo | 71% | — |
Table 2: STAT3 Pathway Inhibition Profiles
Compound | Inhibition (%) | Selectivity Index | Reference |
---|---|---|---|
Nylidrin HCl | 59.8 | 8.7 | |
Phenylephrine HCl | 51.6 | 4.7 | |
Trazodone HCl | 53.5 | 4.5 |
Table 3: Key Pharmacological Properties
Property | Nylidrin HCl | Buflomedil HCl | Isoxsuprine HCl |
---|---|---|---|
Primary Mechanism | β₂-adrenergic agonist | Microcirculation modulator | β-sympathomimetic |
Antiviral Activity | Yes (H1N1) | No | No |
Histamine Inhibition | Yes | No | No |
Typical Dosage | 12–48 mg/day | 450 mg/day | Not specified |
生物活性
Nylidrin hydrochloride is a beta-adrenergic agonist primarily used for its vasodilatory effects. It has been studied for various therapeutic applications, including the treatment of peripheral vascular disorders and cognitive impairments in geriatric patients. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and relevant case studies.
This compound acts mainly through beta-receptor stimulation , particularly on the β2-adrenergic receptors. The binding of nylidrin to these receptors leads to:
- Vasodilation : It dilates arterioles, increasing blood flow to ischemic tissues while maintaining stable blood pressure levels .
- Cardiac Output : Nylidrin enhances cardiac output by decreasing total peripheral resistance and directly affecting heart tissue .
- Gastric Acid Secretion : It has been noted to increase gastric acid volume, which may influence digestive processes .
The drug's ability to improve blood circulation has made it a candidate for treating conditions like night leg cramps, ulcers, and certain mental disorders .
Efficacy in Geriatric Patients
A double-blind study assessed the effectiveness of this compound in 60 elderly patients experiencing mild to moderate cognitive, emotional, and physical impairments. The study employed various scales to evaluate efficacy:
- Sandoz Clinical Assessment Geriatric (SCAG) Scale
- Hamilton Psychiatric Rating Scale for Depression
Results indicated significant improvements in symptom severity among patients treated with nylidrin compared to those receiving a placebo. Notably, no significant adverse effects were reported, underscoring the drug's safety profile in this demographic .
Impact on Visual Acuity
This compound has also been investigated for its effects on optic atrophy. In a study involving retrobulbar administration, 38.78% of test eyes showed improvement in visual acuity following treatment with nylidrin. This suggests potential applications in ocular conditions where blood flow enhancement may be beneficial .
Study on Cognitive Impairment
In another clinical trial focusing on cognitive impairment in elderly patients, nylidrin was shown to improve daily living activities and social interactions over a 12-month period. This long-term study highlighted the drug's potential benefits beyond immediate symptom relief .
Antiviral Activity
Recent research has uncovered an intriguing aspect of nylidrin’s biological activity: its antiviral properties against influenza A virus. In vitro studies demonstrated that nylidrin inhibits viral replication by targeting hemagglutinin-mediated membrane fusion, thereby blocking an essential step in the viral life cycle. This finding opens avenues for exploring nylidrin as a therapeutic agent against viral infections .
Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the fundamental pharmacological mechanisms of Nylidrin hydrochloride in experimental models?
this compound acts as a β-adrenergic receptor agonist, primarily inducing vasodilation in peripheral and cerebral circulation . Its molecular structure (C₁₉H₂₅NO₂·HCl) enables binding to β-receptors, triggering cAMP-mediated pathways that relax vascular smooth muscle. Methodologically, in vitro studies should use validated receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., isolated tissue preparations) to confirm receptor selectivity and potency .
Q. How should researchers safely handle and store this compound in laboratory settings?
this compound poses acute oral toxicity (LD₅₀ = 10,000 mg/kg in rats) and severe eye irritation risks . Safe handling requires:
- PPE : Nitrile gloves, full-face shields, and NIOSH-approved respirators for dust control .
- Storage : At -20°C in airtight containers, segregated from strong oxidizers to prevent reactive hazards .
- Spill management : Use dry absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. What are the critical gaps in physicochemical data for this compound?
Key parameters such as melting point, water solubility, and partition coefficient (logP) are undocumented, hindering formulation and pharmacokinetic modeling . Researchers should prioritize differential scanning calorimetry (DSC) for thermal stability and shake-flask methods for solubility profiling .
Advanced Research Questions
Q. How can experimental designs address contradictions in toxicological data for this compound?
Discrepancies exist between acute oral toxicity (low risk) and ocular irritation (high risk) . To resolve this:
- Conduct interspecies comparative studies (e.g., murine vs. rabbit models) to assess tissue-specific toxicity.
- Use ex vivo corneal assays to quantify irritation thresholds .
- Apply computational toxicology (e.g., QSAR models) to predict untested endpoints like dermal absorption .
Q. What methodologies are suitable for studying this compound’s role in STAT3 pathway modulation?
In a high-content imaging assay, Nylidrin showed moderate inhibition of STAT3 phosphorylation (59.8% at 10 µM) . To validate:
- Employ phospho-specific flow cytometry or Western blotting in STAT3-dependent cell lines (e.g., cancer models).
- Pair with genetic knockdown (siRNA) to confirm pathway specificity .
Q. How can researchers address the lack of ecotoxicological data for this compound?
No data exist on biodegradation, bioaccumulation, or aquatic toxicity . Recommended approaches:
- Acute ecotoxicity tests : Use Daphnia magna or algal growth inhibition assays per OECD guidelines.
- Soil mobility studies : Column chromatography to assess adsorption coefficients (Kd) .
Q. What strategies mitigate risks in mechanistic studies of Nylidrin’s effects on stem cell therapies?
Nylidrin’s vasodilatory properties may influence mesenchymal stem cell (MSC) recruitment in tissue repair . To isolate direct vs. paracrine effects:
- Co-culture MSCs with endothelial cells under hypoxic conditions.
- Measure cytokine secretion (e.g., VEGF, SDF-1α) via ELISA and correlate with perfusion metrics .
Q. How can analytical methods be optimized for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard, but sensitivity may be limited. Enhance via:
- Mass spectrometry : LC-MS/MS using deuterated internal standards for precision.
- Sample preparation : Solid-phase extraction (C18 columns) to reduce matrix interference .
Q. Methodological Considerations Table
属性
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
Record name | Nylidrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylidrin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nylidrin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nylidrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buphenine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NYLIDRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。